

Octadecanophenone: A Technical Overview of a Long-Chain Alkyl Phenyl Ketone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Octadecanophenone*

Cat. No.: *B1346819*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadecanophenone (C₂₄H₄₀O) is a long-chain alkyl phenyl ketone with a molecular weight of approximately 344.57 g/mol. While specific in-depth research on **octadecanophenone**'s direct applications in drug development is limited in publicly available literature, the broader class of phenyl alkyl ketones has garnered scientific interest for its presence in natural products and potential biological activities. This technical guide provides a comprehensive overview of the known properties of **octadecanophenone**, and by extension, discusses the potential therapeutic avenues and experimental considerations for long-chain alkyl phenyl ketones in the context of drug discovery and development. This document summarizes the available quantitative data, outlines general experimental approaches for synthesis and analysis, and explores potential, albeit speculative, signaling pathways based on the activities of structurally related molecules.

Introduction to Octadecanophenone and Long-Chain Alkyl Phenyl Ketones

Octadecanophenone, also known as stearophenone, is an organic compound featuring a phenyl group attached to an eighteen-carbon alkyl chain with a ketone functional group. Its lipophilic nature, conferred by the long alkyl chain, and the presence of the aromatic ketone moiety suggest potential interactions with biological membranes and cellular targets.

While **octadecanophenone** itself is not extensively characterized in pharmacological literature, the class of long-chain alkyl phenyl ketones is recognized for a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.^[1] These compounds are found in various natural sources and have been investigated for their potential roles in metabolic health and other therapeutic areas.

Physicochemical Properties of Octadecanophenone

A clear understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The following table summarizes the key quantitative data for **octadecanophenone**.

Property	Value	Source
Molecular Formula	C ₂₄ H ₄₀ O	
Molecular Weight	344.57 g/mol	
CAS Number	6786-36-3	
Appearance	White to off-white solid	
Melting Point	54-57 °C	
Boiling Point	225 °C at 10 mmHg	
Solubility	Insoluble in water; Soluble in organic solvents like ethanol, acetone, and diethyl ether.	

Potential Therapeutic Applications and Biological Activities of Long-Chain Alkyl Phenyl Ketones

Although specific biological data for **octadecanophenone** is scarce, research on other phenyl ketone derivatives provides insights into potential therapeutic applications.

Anti-inflammatory and Analgesic Effects

Phenyl alkyl ketones have been traditionally recognized for their anti-inflammatory and analgesic qualities.^[1] This suggests that compounds like **octadecanophenone** could potentially modulate inflammatory pathways, though the exact mechanisms are not elucidated.

Antimicrobial Activity

The structural characteristics of long-chain alkyl phenyl ketones, possessing both a hydrophobic tail and a polar head, are reminiscent of some antimicrobial agents. This class of compounds has been noted for its antimicrobial properties.^[1]

Metabolic Disorders

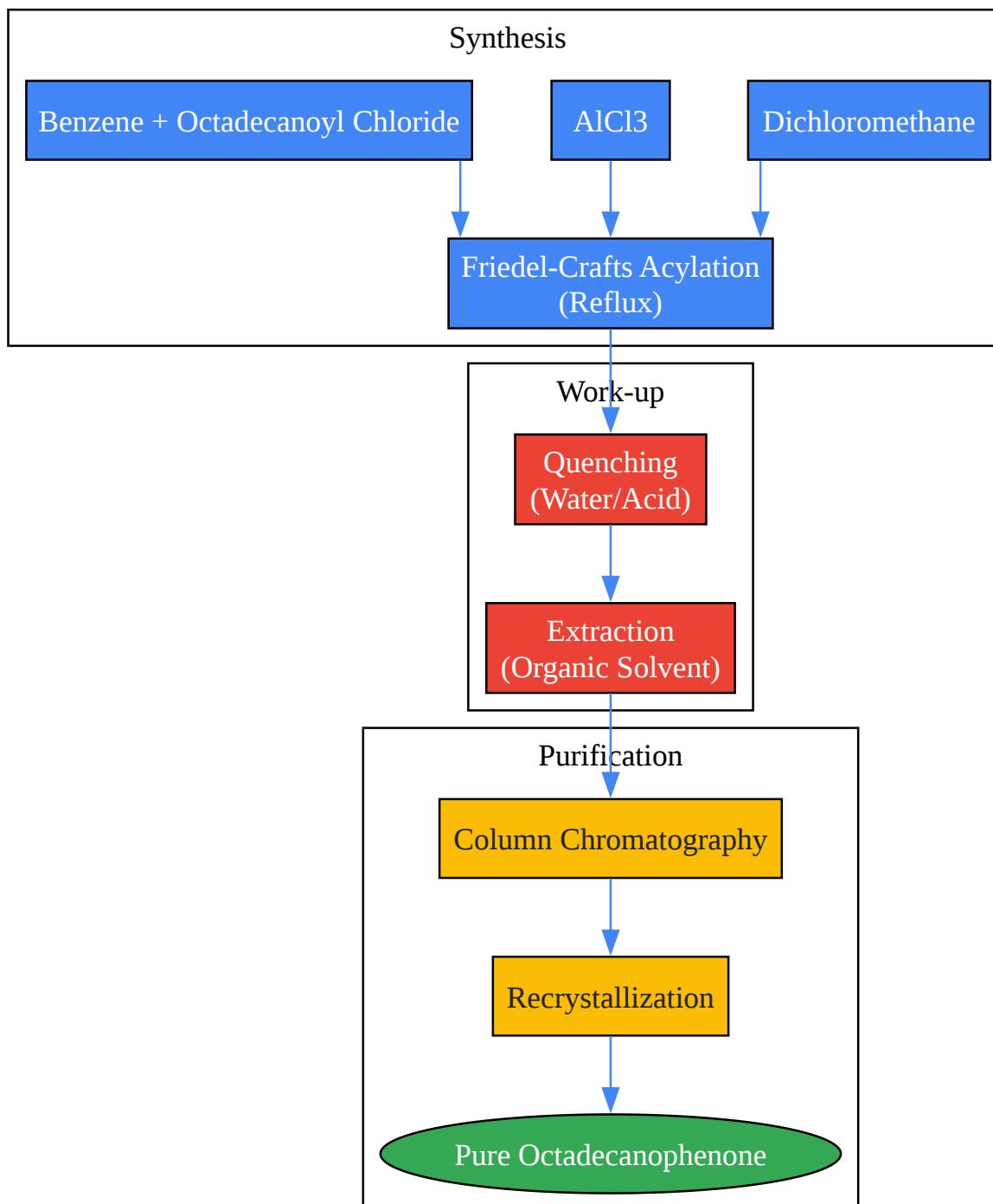
Recent studies on novel synthetic phenyl ketone derivatives have shown promise in the treatment of nonalcoholic fatty liver disease (NAFLD).^[2] These compounds were found to modulate oxidoreductase activity, suggesting a potential role for structurally related molecules like **octadecanophenone** in metabolic regulation.^[2]

Experimental Protocols

Detailed, validated experimental protocols specifically for **octadecanophenone** are not widely published. However, based on general organic chemistry principles and methodologies for similar compounds, the following outlines potential approaches for synthesis and analysis.

Synthesis of Octadecanophenone

A common method for the synthesis of alkyl phenyl ketones is the Friedel-Crafts acylation.


Hypothetical Protocol for Friedel-Crafts Acylation:

- Reactants: Benzene and octadecanoyl chloride would serve as the primary reactants.
- Catalyst: A Lewis acid catalyst, such as aluminum chloride (AlCl_3), is typically used.
- Solvent: A non-polar, aprotic solvent like dichloromethane or carbon disulfide is suitable.
- Procedure: a. Dissolve benzene in the chosen solvent in a reaction vessel equipped with a stirrer and a reflux condenser. b. Slowly add the Lewis acid catalyst while stirring. c. Add octadecanoyl chloride dropwise to the mixture. d. The reaction mixture is then typically

heated under reflux for several hours to drive the reaction to completion. e. After cooling, the reaction is quenched by carefully adding water or a dilute acid.

- Purification: The product, **octadecanophenone**, can be purified from the reaction mixture using techniques such as extraction, followed by column chromatography or recrystallization.

Logical Workflow for Synthesis and Purification

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of **octadecanophenone**.

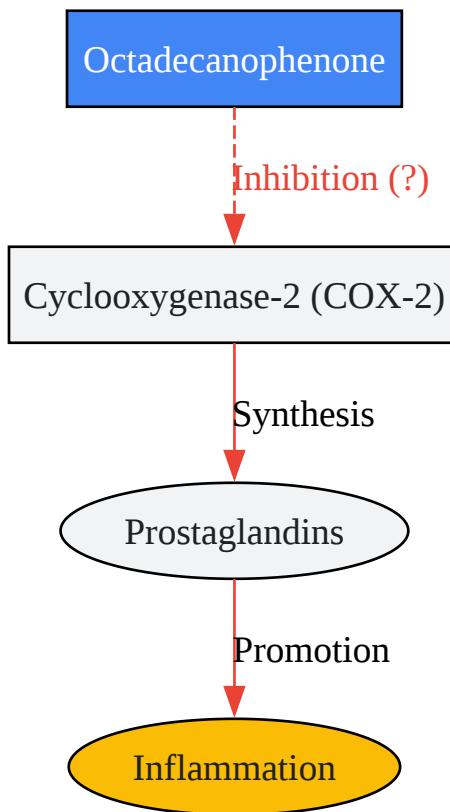
Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard analytical techniques for the characterization and quantification of organic molecules like **octadecanophenone**.

General HPLC Method Parameters:

- Column: A reverse-phase C18 column is typically suitable for non-polar compounds.
- Mobile Phase: A gradient of acetonitrile and water or methanol and water would likely provide good separation.
- Detector: A UV detector set at a wavelength where the phenyl ketone chromophore absorbs (e.g., around 245 nm).
- Injection Volume: 10-20 μ L.
- Flow Rate: 1.0 mL/min.

General GC-MS Method Parameters:


- Column: A non-polar capillary column (e.g., DB-5ms).
- Carrier Gas: Helium.
- Injector Temperature: 250-280 °C.
- Oven Program: A temperature gradient starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 300 °C) to ensure elution.
- MS Detector: Electron ionization (EI) mode for fragmentation and mass analysis.

Potential Signaling Pathways and Mechanism of Action (Speculative)

In the absence of direct evidence for **octadecanophenone**, we can speculate on potential signaling pathways based on the activities of other phenyl ketones and long-chain fatty acids.

Given the reported anti-inflammatory properties of similar compounds, **octadecanophenone** might interact with key inflammatory pathways.

Hypothetical Anti-inflammatory Signaling Pathway

[Click to download full resolution via product page](#)

Caption: A hypothetical pathway illustrating potential COX-2 inhibition by **octadecanophenone**.

Furthermore, the study on phenyl ketone derivatives for NAFLD pointed to the modulation of oxidoreductase activity.^[2] This suggests that **octadecanophenone** could potentially influence cellular redox homeostasis.

Conclusion and Future Directions

Octadecanophenone represents a molecule of interest within the broader class of long-chain alkyl phenyl ketones. While its specific biological functions and therapeutic potential remain largely unexplored, the known activities of related compounds suggest promising avenues for

future research, particularly in the areas of inflammation, metabolic disorders, and infectious diseases.

Further investigation is warranted to elucidate the precise molecular targets and mechanisms of action of **octadecanophenone**. Detailed in vitro and in vivo studies are necessary to validate the speculative pathways discussed and to build a solid foundation for any potential drug development efforts. The synthesis and analytical protocols outlined here provide a starting point for researchers interested in exploring the properties and potential of this and other long-chain alkyl phenyl ketones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. caringsunshine.com [caringsunshine.com]
- 2. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Octadecanophenone: A Technical Overview of a Long-Chain Alkyl Phenyl Ketone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346819#octadecanophenone-molecular-weight-and-formula-c24h40o>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com